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Compound of Interest

Compound Name: Resveratrodehyde C

Cat. No.: B15361076

A comprehensive investigation into the physicochemical properties of "Resveratrodehyde C"
has yielded no definitive scientific record of a compound bearing this specific name. Extensive
searches across prominent chemical databases and the broader scientific literature have failed
to identify any published data, including molecular structure, weight, melting point, or biological
activity, associated with "Resveratrodehyde C."

This suggests that "Resveratrodehyde C" may be a novel, yet-to-be-documented compound,
a proprietary research chemical not in the public domain, or potentially a misnomer for a
related, known substance. Given the query's specificity for a technical audience of researchers
and drug development professionals, the absence of any foundational data is conspicuous.

In the interest of providing relevant information, this guide will focus on the well-characterized
and closely related compound, Resveratrol. It is imperative to note that the following data
pertains to Resveratrol and should not be attributed to the unconfirmed "Resveratrodehyde
C.II

Physicochemical Properties of Resveratrol

The following table summarizes the key physicochemical properties of trans-Resveratrol, the
most common and stable isomer.
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Property Value

Molecular Formula C14H1203

Molecular Weight 228.24 g/mol

IUPAC Name (E)-5-(4-hydroxystyryl)benzene-1,3-diol
CAS Number 501-36-0

Melting Point 253-255 °C

Boiling Point Decomposes upon heating

Solubility in Water 0.03 g/L

Solubility in Ethanol 50 g/L

Solubility in DMSO >50 g/L

pKa 8.8, 9.8, 11.1 (for the three hydroxyl groups)

Experimental Protocols for Characterization of
Resveratrol Analogs

For researchers encountering a novel stilbenoid potentially misidentified as
"Resveratrodehyde C," a standard battery of experiments would be necessary for its
characterization. The methodologies outlined below are fundamental to establishing the
physicochemical profile of a new chemical entity.

1. Structure Elucidation:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC,
and HMBC would be employed to establish connectivity between atoms.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact
molecular weight, allowing for the determination of the molecular formula. Fragmentation
patterns can offer clues to the compound's structure.
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» X-ray Crystallography: If a suitable crystal can be grown, single-crystal X-ray diffraction
provides the unambiguous three-dimensional structure of the molecule.

2. Purity and Quantification:

e High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method,
typically with a C18 column and a water/acetonitrile or water/methanol gradient, is the
standard for assessing purity and quantifying the compound. Detection is commonly
performed using a UV-Vis detector.

3. Physicochemical Property Determination:

e Melting Point: Determined using a calibrated melting point apparatus. A sharp melting range
is indicative of high purity.

e Solubility: Assessed by the shake-flask method, where an excess of the compound is
agitated in a given solvent at a constant temperature until equilibrium is reached. The
concentration of the dissolved compound is then measured, often by HPLC.

o pKa Determination: Potentiometric titration or UV-Vis spectrophotometry can be used to
determine the acid dissociation constants of ionizable groups.

Potential Signaling Pathways and Experimental
Workflows

While no signaling pathways can be described for the unknown "Resveratrodehyde C,"
Resveratrol is known to interact with numerous cellular signaling cascades. A primary and
extensively studied target is Sirtuin 1 (SIRT1), a NAD*-dependent deacetylase.

Hypothetical Experimental Workflow for Investigating a Novel Stilbenoid's Effect on the SIRT1
Pathway

The following diagram illustrates a logical workflow to investigate if a novel compound, such as
a potential "Resveratrodehyde C," modulates the SIRT1 signaling pathway.
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In Vitro Assays
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Caption: A workflow for investigating a new compound's effect on SIRT1 signaling.
SIRT1 Signaling Pathway

The diagram below illustrates the central role of SIRT1 in cellular processes, a likely pathway to
investigate for any novel resveratrol analog.
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Downstream Effects
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Caption: Simplified SIRT1 signaling pathway, a potential target for resveratrol analogs.

In conclusion, while a definitive guide on "Resveratrodehyde C" cannot be provided due to the
absence of its characterization in the public domain, the established methodologies and known
biological pathways associated with the closely related compound, Resveratrol, offer a robust
framework for the investigation of any such novel stilbenoid. Researchers are advised to first
confirm the identity and structure of their compound of interest using the standard analytical
techniques outlined above.

 To cite this document: BenchChem. [Unveiling the Enigma of "Resveratrodehyde C": A Case
of Mistaken Identity?]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15361076#physicochemical-properties-of-
resveratrodehyde-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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